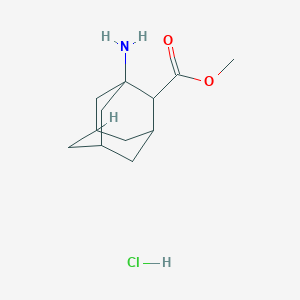![molecular formula C8H15NO2 B13524677 2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid CAS No. 6331-07-3](/img/structure/B13524677.png)
2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid is a compound with the molecular formula C8H15NO2. It is characterized by a cyclobutyl ring substituted with an amino group and a dimethyl group, making it a unique structure in organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common method involves the reaction of a cyclobutyl precursor with an amino group under controlled conditions to introduce the desired substituents . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to introduce functional groups into organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The compound can undergo substitution reactions where the amino group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted cyclobutyl derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(1S,3S)-3-(2-aminothiazol-4-yl)-2,2-dimethylcyclobutyl]acetic acid: Similar structure but with an additional thiazole ring.
2-[(1S,3S)-3-(tert-butoxycarbonyl)amino]cyclobutyl]acetic acid: Contains a tert-butoxycarbonyl protecting group.
Uniqueness
2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and biological properties. Its structural rigidity and functional groups make it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
6331-07-3 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
2-[(1S,3S)-3-amino-2,2-dimethylcyclobutyl]acetic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(2)5(3-6(8)9)4-7(10)11/h5-6H,3-4,9H2,1-2H3,(H,10,11)/t5-,6-/m0/s1 |
InChI-Schlüssel |
RMKJBBVOFCLYBL-WDSKDSINSA-N |
Isomerische SMILES |
CC1([C@@H](C[C@@H]1N)CC(=O)O)C |
Kanonische SMILES |
CC1(C(CC1N)CC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13524616.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B13524623.png)


![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13524637.png)





![2-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminehydrochloride](/img/structure/B13524678.png)
